2-(2-Chloroethoxy)acetonitrile

CAS No.: 31250-08-5

Cat. No.: VC3745302

Molecular Formula: C4H6ClNO

Molecular Weight: 119.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 31250-08-5 |

|---|---|

| Molecular Formula | C4H6ClNO |

| Molecular Weight | 119.55 g/mol |

| IUPAC Name | 2-(2-chloroethoxy)acetonitrile |

| Standard InChI | InChI=1S/C4H6ClNO/c5-1-3-7-4-2-6/h1,3-4H2 |

| Standard InChI Key | GQFCLJZQECVTDO-UHFFFAOYSA-N |

| SMILES | C(CCl)OCC#N |

| Canonical SMILES | C(CCl)OCC#N |

Introduction

Chemical Structure and Properties

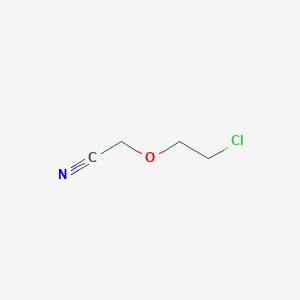

2-(2-Chloroethoxy)acetonitrile is characterized by its molecular structure containing a chloroethoxy group (ClCH₂CH₂O-) linked to an acetonitrile moiety (-CH₂CN). The compound belongs to the class of halogenated ethers containing a nitrile functional group. Based on analysis of related compounds, we can infer several physical and chemical properties.

Physical Properties

While direct data for 2-(2-Chloroethoxy)acetonitrile is limited in the available research, properties can be estimated based on structurally similar compounds. Related chloroethoxy compounds generally present as colorless to pale yellow liquids at room temperature . The presence of the nitrile group likely contributes to a higher boiling point compared to similar molecular weight compounds without this functionality.

Chemical Reactivity

The compound contains multiple reactive sites:

-

The chlorine atom provides a leaving group for nucleophilic substitution reactions

-

The nitrile group can undergo hydrolysis to form carboxylic acid derivatives

-

The ether linkage contributes to solubility characteristics while remaining relatively stable under mild conditions

The compound combines features seen in both 2-(2-Chloroethoxy)ethanol and acetonitrile-containing compounds like 2-(4-Chlorophenoxy)acetonitrile, though with distinct reactivity patterns .

Synthesis Methods

Purification Techniques

For compounds in this class, purification typically involves:

-

Vacuum distillation (collecting specific temperature fractions)

-

Solvent extraction

-

Column chromatography if necessary for high purity applications

Based on the purification methods used for 2-(2-chloroethoxy)acetic acid, vacuum distillation would likely be conducted at approximately 130-132°C at reduced pressure (around 0.67kPa) .

Spectroscopic Identification

NMR Spectroscopy

The proton NMR spectrum of 2-(2-Chloroethoxy)acetonitrile would likely show characteristic patterns:

-

A singlet for the methylene group adjacent to the nitrile (approximately δ 4.2-4.4 ppm)

-

Two triplets for the chloroethoxy group (approximately δ 3.6-3.9 ppm)

This pattern would be similar to what is observed in related compounds like 2-(2-chloroethoxy)acetic acid, which shows a singlet at δ 4.24 ppm and triplets at δ 3.86 and δ 3.69 ppm .

Mass Spectrometry

In mass spectrometric analysis, the compound would likely show characteristic fragmentation patterns including:

-

Molecular ion peak

-

Loss of chlorine (M-35)

-

Fragmentation at the ether linkage

-

Fragments related to the nitrile group

Related Compounds

Structural Analogues

Several related compounds provide context for understanding 2-(2-Chloroethoxy)acetonitrile:

2-(2-Chloroethoxy)ethanol is notably used in the synthesis of hydroxyzine, an essential antihistamine drug, and serves as a solvent in various industrial applications including dyes, nitrocellulose, paints, inks, and resins .

Metabolic Considerations

Based on the structure of 2-(2-Chloroethoxy)acetonitrile and knowledge of similar compounds, potential metabolic pathways might include:

-

Hydrolysis of the nitrile group to form the corresponding amide and carboxylic acid

-

Oxidative metabolism of the chloroethoxy portion

-

Conjugation with glutathione at the reactive sites

Analytical Methods

Detection and Quantification

For compounds in this class, liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides sensitive and specific detection. A method developed for 2-(2-Chloroethoxy)ethanol used:

-

C18 column

-

Gradient elution with ammonium formate and methanol

-

Positive mode detection with selected ion monitoring

Similar methodology could be adapted for 2-(2-Chloroethoxy)acetonitrile with modifications to account for the different functional group.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume